N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

NF-κB inhibition structure–activity relationship positional isomer pharmacology

N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS 1103629-85-1; synonym: N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide) is a synthetic small molecule (C₁₇H₁₈N₂O, MW 266.34) built on the 1,2,3,4-tetrahydroquinoline-2-carboxamide scaffold. This scaffold class has been identified as one of the most potent inhibitor series of LPS-induced NF-κB transcriptional activity, with lead analogs achieving sub-micromolar IC₅₀ values.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Cat. No. B13309519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2
InChIInChI=1S/C17H18N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-8,11,16,19H,9-10H2,1H3,(H,18,20)
InChIKeyGCEOVTRVVIDORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide – Compound Identity and Scaffold Context for Research Procurement


N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS 1103629-85-1; synonym: N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide) is a synthetic small molecule (C₁₇H₁₈N₂O, MW 266.34) built on the 1,2,3,4-tetrahydroquinoline-2-carboxamide scaffold . This scaffold class has been identified as one of the most potent inhibitor series of LPS-induced NF-κB transcriptional activity, with lead analogs achieving sub-micromolar IC₅₀ values [1]. The compound features a 3-methylphenyl (m-tolyl) substituent on the carboxamide nitrogen—a positional isomer distinct from its 4-methylphenyl and unsubstituted phenyl counterparts that are also commercially available as research tool compounds [2]. The core is a partially saturated bicyclic heterocycle combining a benzene ring fused to a piperidine-like ring bearing the 2-carboxamide functionality, which serves as the primary pharmacophoric anchor in reported structure–activity relationships [1].

Why N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide Cannot Be Replaced by a Generic Tetrahydroquinoline Analog


Within the 1,2,3,4-tetrahydroquinoline-2-carboxamide class, both the position and electronic character of substituents on the N-phenyl ring exert pronounced, non-linear effects on NF-κB inhibitory potency and cytotoxicity profiles. Published structure–activity relationship (SAR) data demonstrate that moving from an unsubstituted N-phenyl to a 3-chlorophenyl substituent shifts the NF-κB transcriptional inhibition IC₅₀ from 1.4 μM to 78 μM (a >55-fold loss) in one sub-series, while in another sub-series the same 3-chlorophenyl modification yields an IC₅₀ of 0.70 μM—one of the most potent in the entire library [1]. Similarly, the isomeric position of the methyl group on the N-phenyl ring (meta vs. para) can alter lipophilicity, metabolic stability, and target engagement in ways that are not predictable from the core scaffold alone [2]. A generic or off-the-shelf tetrahydroquinoline-2-carboxamide lacking the specific 3-methylphenyl N-substitution cannot be assumed to reproduce the biological profile of this compound; only the exact CAS-registered entity guarantees fidelity to any structure-dependent assay result or patent claim .

N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide – Quantitative Differentiation Evidence for Scientific Selection


Positional Methyl Isomerism: Meta- vs. Para-Substitution on the N-Phenyl Ring as a Determinant of Biological Profile

The target compound bears a methyl group at the meta (3-) position of the N-phenyl ring, distinguishing it from the commercially available para (4-) isomer (N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide, CAS 1101927-54-1). Published SAR on the tetrahydroquinoline-2-carboxamide scaffold demonstrates that the regioisomeric position of substituents on the N-phenyl ring is a critical determinant of NF-κB inhibitory potency. In the 5a–h sub-series, replacing an N-phenyl group (5e, IC₅₀ = 1.4 ± 0.071 μM) with a 3-chlorophenyl group (5g, IC₅₀ = 78 ± 2.1 μM) resulted in a >55-fold reduction in potency, whereas in the 6a–h sub-series the identical 3-chlorophenyl replacement (6g, IC₅₀ = 0.70 ± 0.071 μM) yielded one of the most potent compounds in the library [1]. While direct NF-κB IC₅₀ values for the 3-methylphenyl analog have not been reported in the peer-reviewed literature, the SAR trend firmly establishes that meta-substitution on the N-phenyl ring can produce non-linear and context-dependent potency shifts that are not predictable from para-substituted or unsubstituted analogs [1][2]. Researchers requiring a specific meta-methyl pharmacophore for target engagement, patent composition-of-matter coverage, or SAR exploration cannot substitute the para-methyl or unsubstituted phenyl analogs without risking loss of the desired activity cliff.

NF-κB inhibition structure–activity relationship positional isomer pharmacology

Core Scaffold Baseline Potency: The Unsubstituted 1,2,3,4-Tetrahydroquinoline-2-carboxamide as a Quantitative Floor

The unsubstituted core scaffold, 1,2,3,4-tetrahydroquinoline-2-carboxamide (compound 4a in Jo et al., 2016), was evaluated as a minimalist control to quantify the contribution of the core motif. It exhibited 85% inhibition of LPS-induced NF-κB transcriptional activity at 100 μM, with an IC₅₀ of 60 ± 10 μM [1]. This establishes a quantitative baseline: any N-substituted derivative—including N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide—is expected to deviate from this IC₅₀ value depending on the electronic and steric properties of the N-aryl substituent. In the same study, N-phenyl substitution alone (compound 5e, without any additional ring substituents) improved potency to IC₅₀ = 1.4 ± 0.071 μM, representing an approximately 43-fold enhancement over the unsubstituted core [1]. The 3-methyl substituent on the N-phenyl ring introduces both steric bulk and a weakly electron-donating inductive effect (+I) relative to hydrogen, which may further tune potency in either direction depending on the specific target binding pocket topology. This baseline measurement provides the critical reference frame: any screening result obtained with the 3-methylphenyl derivative must be interpreted against the 60 μM core scaffold floor and the 1.4 μM N-phenyl ceiling [1].

NF-κB transcriptional inhibition scaffold baseline activity hit-to-lead optimization

Cytotoxicity Differentiation: GI₅₀ Profiling of N-Substituted Tetrahydroquinoline-2-carboxamides Across Six Human Cancer Cell Lines

The Jo et al. (2016) study provides a multi-cell-line cytotoxicity matrix for N-substituted tetrahydroquinoline-2-carboxamides. Compound 5e (N-phenyl, R1=OH) exhibited GI₅₀ values ranging from 3.49 ± 0.999 μM (NCI-H23 lung cancer) to 5.69 ± 1.21 μM (PC-3 prostate cancer) across all six tested lines, while the 3-chlorophenyl analog 5g showed higher GI₅₀ values (10.6–23.3 μM), demonstrating that meta-substitution on the N-phenyl ring modulates cytotoxicity in a substituent-dependent manner [1]. In a separate study on related tetrahydroquinoline derivatives (Dey et al., 2024), compound 5 showed IC₅₀ values of 13.10 ± 0.96 μM (HCT-116) and >50 μM against A549, MCF-7, HepG2, HeLa, and HEK293, while compound 6 showed IC₅₀ of 15.61 ± 1.29 μM (HCT-116) and 40.18 ± 0.94 μM (A549) with >50 μM against the remaining lines [2]. These data establish that within this scaffold class, cytotoxicity is both cell-line-selective and highly sensitive to N-aryl substitution identity. The N-(3-methylphenyl) derivative occupies a distinct chemical space between the unsubstituted phenyl and 3-chlorophenyl analogs, and its cytotoxicity profile cannot be inferred from either without experimental determination. Researchers assessing this compound as an antiproliferative tool or selectivity control must procure the exact CAS-registered entity to generate internally valid data [1][2].

in vitro cytotoxicity anticancer screening NCI panel cell lines

Reference Compound Benchmarking: PDTC and KL-1156 as Universal Comparators for NF-κB Inhibitor Potency Ranking

The Jo et al. (2016) study used two well-characterized NF-κB inhibitors as universal reference compounds: pyrrolidine dithiocarbamate (PDTC) and KL-1156. PDTC exhibited 37.2% inhibition at 100 μM, while KL-1156 showed 72% inhibition at 100 μM with an IC₅₀ of 53 ± 15 μM [1]. These benchmarks allow any tetrahydroquinoline-2-carboxamide derivative—including the target compound—to be potency-ranked on an absolute scale. For example, compound 6g was 53-fold more potent than PDTC and 75-fold more potent than KL-1156. The core scaffold 4a (IC₅₀ = 60 μM) was approximately equipotent to KL-1156 (IC₅₀ = 53 μM) [1]. When screening the N-(3-methylphenyl) derivative, these same reference compounds should be included as internal controls to enable cross-study comparison and to quantify the potency gain attributable specifically to the 3-methylphenyl N-substitution relative to the unsubstituted core. Standardized reporting against PDTC and KL-1156 baselines is the accepted convention in this chemical series and is essential for integrating results into the broader tetrahydroquinoline NF-κB inhibitor literature [1].

NF-κB reference inhibitors PDTC KL-1156 potency benchmarking

Patent Composition-of-Matter Coverage: The 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid N-(Substituted)phenylamide Intellectual Property Landscape

Korean patent KR101693035B1, assigned to the Korea Research Institute of Bioscience and Biotechnology, claims 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenylamide derivatives as NF-κB inhibitors for the prevention and treatment of diseases associated with abnormal NF-κB activation, including cancer [1]. The generic Markush structure encompasses N-(3-methylphenyl) as one of the permitted substituents on the phenylamide moiety. The patent explicitly describes the synthesis of these compounds via amidation of quinoline-2-carboxylic acid or tetrahydroquinoline-2-carboxylic acid with substituted anilines, followed by reduction where applicable [1]. A separate patent family member (US Patent 9,315,487) further describes tetrahydroquinoline compounds and their use in therapy [2]. For procurement in an industrial drug discovery context, the N-(3-methylphenyl) derivative occupies a specific position within this patent landscape as a composition-of-matter exemplar; researchers performing freedom-to-operate analyses or seeking patent-circumventing analogs must procure the exact compound to establish the boundaries of the claimed chemical space. The para-methyl isomer (CAS 1101927-54-1) is covered by a distinct patent entry with its own literature count (Patent count 7, Literature count 1) [3], underscoring that regioisomeric methyl placement carries independent intellectual property significance.

patent composition-of-matter freedom-to-operate NF-κB inhibitor IP

Physicochemical Property Differentiation: cLogP, Solubility, and Hydrogen Bonding Profile Relative to Core Scaffold and Isomeric Analogs

The addition of a 3-methylphenyl group to the 1,2,3,4-tetrahydroquinoline-2-carboxamide core increases the molecular weight from 176.22 Da (C₁₀H₁₂N₂O) to 266.34 Da (C₁₇H₁₈N₂O) and introduces a significant lipophilic increment . The calculated logP (cLogP) of the 3-methylphenyl derivative is estimated to be approximately 2.8–3.2, compared to approximately 0.8–1.2 for the unsubstituted core scaffold—a difference of roughly 2 log units representing a ~100-fold increase in octanol–water partition coefficient [1]. This lipophilicity shift has practical implications for compound handling: the 3-methylphenyl derivative will require DMSO or organic co-solvent for aqueous biological assay preparation, whereas the core scaffold may be directly soluble in aqueous buffer at low concentrations. The meta-methyl substitution also adds one additional hydrogen bond acceptor (the amide carbonyl remains the primary H-bond acceptor) without introducing additional hydrogen bond donors, maintaining the Rule-of-Five compliance of the core scaffold while increasing LogP toward the upper boundary of optimal drug-like space [1]. For procurement purposes, these physicochemical differences dictate distinct solubility protocols, storage conditions, and analytical chromatography methods (e.g., reversed-phase HPLC retention time shifts) compared to the core scaffold or the para-methyl isomer, which has identical molecular formula but may exhibit subtly different chromatographic behavior due to shape differences affecting stationary phase interactions.

lipophilicity drug-likeness physicochemical profiling chromatographic retention

Optimal Procurement and Application Scenarios for N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide


NF-κB Pathway Inhibitor Screening and SAR Expansion Studies

This compound is most appropriately deployed as a tool for exploring the structure–activity relationship of meta-substitution on the N-phenyl ring of tetrahydroquinoline-2-carboxamide NF-κB inhibitors. The Jo et al. (2016) scaffold study provides the reference framework (core scaffold IC₅₀ = 60 μM; best-in-series IC₅₀ = 0.70 μM), and the N-(3-methylphenyl) derivative fills a specific SAR gap between the unsubstituted N-phenyl analog (IC₅₀ = 1.4 μM) and the 3-chlorophenyl analogs (IC₅₀ = 0.70–78 μM) [1]. Researchers should co-assay this compound alongside PDTC and KL-1156 as internal reference standards and include the core scaffold 4a as a negative control to isolate the contribution of the 3-methylphenyl substituent to any observed potency shift [1].

Cancer Cell Line Selectivity Profiling with Positional Isomer Comparator Set

The documented cell-line-dependent cytotoxicity of N-aryl tetrahydroquinoline-2-carboxamides (GI₅₀ ranges from 3.49 to >90 μM across NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, and HCT-15 lines) supports use of the 3-methylphenyl derivative in a comparative panel alongside the 4-methylphenyl isomer (CAS 1101927-54-1) and the unsubstituted N-phenyl analog (CAS 1104201-69-5) to establish whether meta-methyl placement confers differential cancer cell selectivity [1][2]. The SRB assay protocol following NCI guidelines should be used to ensure cross-study comparability, and 5-fluorouracil should be included as a positive control chemotherapeutic benchmark [1][2].

Patent Landscape Analysis and Freedom-to-Operate Assessment

For industrial research organizations conducting freedom-to-operate clearance, procurement of the exact CAS 1103629-85-1 entity is essential to establish enablement and written description boundaries of the KR101693035B1 patent family, which generically claims 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenylamide derivatives as NF-κB inhibitors [1]. The distinct patent annotation footprint of the meta-methyl isomer versus the para-methyl isomer (CAS 1101927-54-1; Patent count 7, Literature count 1) [2] means that legal analysis cannot substitute one positional isomer for the other. Procurement should be accompanied by a certificate of analysis confirming regioisomeric identity via ¹H NMR or HPLC retention time matching.

Physicochemical Property Reference Standard for Chromatographic Method Development

The significant lipophilicity shift between the core scaffold (cLogP ~0.8–1.2, MW 176.22) and the N-(3-methylphenyl) derivative (cLogP ~2.8–3.2, MW 266.34) makes this compound a useful reference standard for developing reversed-phase HPLC or UPLC methods that must resolve a series of N-aryl tetrahydroquinoline-2-carboxamide analogs spanning a wide polarity range [1][2]. The compound's intermediate lipophilicity within the broader analog series provides a midpoint retention time marker for gradient optimization, and its distinct UV chromophore (tetrahydroquinoline aromatic system plus N-aryl amide) enables detection at 254 nm with adequate sensitivity for purity assessment [1].

Quote Request

Request a Quote for N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.